Cas no 15196-52-8 (Octadecanoic acid,1,1'-[2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester)

Octadecanoic acid,1,1'-[2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester structure
15196-52-8 structure
Product Name:Octadecanoic acid,1,1'-[2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Numero CAS:15196-52-8
MF:C60H116O6
MW:933.559460639954
CID:177658
PubChem ID:15677533
Update Time:2025-04-19

Octadecanoic acid,1,1'-[2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Octadecanoic acid,1,1'-[2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
    • 2,2-bis(octadecanoyloxymethyl)butyl octadecanoate
    • 2,2-bis[(octadecanoyloxy)methyl]butyl octadecanoate (non-preferred name)
    • 2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate
    • Octadecanoic acid, 2-ethyl-2-(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl ester
    • Trimethylolpropane tristearate
    • 1,1,1-Trimethylolpropane tristearate
    • 2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate
    • Dioctadecanoic acid 2-ethyl-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl ester
    • TRIMETHYLOLPROPANE TRISTEARATE [INCI]
    • G455RS539U
    • 15196-52-8
    • SCHEMBL3412329
    • OCTADECANOIC ACID, 2,2-BIS(((1-OXOOCTADECYL)OXY)METHYL)BUTYL ESTER
    • EINECS 239-252-3
    • DIOCTADECANOIC ACID 2-ETHYL-2-(((1-OXOOCTADECYL)OXY)METHYL)-1,3-PROPANEDIYL ESTER
    • STEARIC ACID, TRIESTER WITH 2-ETHYL-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL
    • NS00051457
    • OCTADECANOIC ACID, 1,1'-(2-ETHYL-2-(((1-OXOOCTADECYL)OXY)METHYL)-1,3-PROPANEDIYL) ESTER
    • J218.372B
    • HEST T-3S
    • HEST T 3S
    • UNII-G455RS539U
    • 2,2-BIS((STEAROYLOXY)METHYL)BUTYL STEARATE
    • DTXSID001021245
    • Q27278719
    • Inchi: 1S/C60H116O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-56H2,1-4H3
    • Chiave InChI: PDDAEITXZXSQGZ-UHFFFAOYSA-N
    • Sorrisi: O(C(CCCCCCCCCCCCCCCCC)=O)CC(COC(CCCCCCCCCCCCCCCCC)=O)(COC(CCCCCCCCCCCCCCCCC)=O)CC

Proprietà calcolate

  • Massa esatta: 932.87768
  • Massa monoisotopica: 932.87719142g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 66
  • Conta legami ruotabili: 58
  • Complessità: 889
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 26.1
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • PSA: 78.9
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti